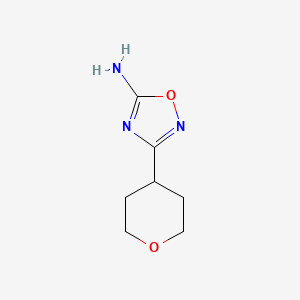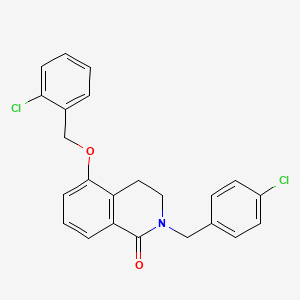![molecular formula C17H18N6O2S B2915668 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893727-39-4](/img/structure/B2915668.png)
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide" is a compound featuring a unique combination of triazole, pyridine, and ethoxyphenyl groups connected via a sulfanyl and hydrazide linker
Méthodes De Préparation
The synthesis of "2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide" typically involves a multi-step process:
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 4-ethoxyphenyl derivative. This can be achieved via the reaction of 4-ethoxyaniline with suitable reagents to introduce the phenyl group.
Step 2: Formation of the 1,2,4-triazole ring by cyclization of the appropriate precursor (e.g., hydrazine hydrate with an acyl hydrazide).
Step 3: Introduction of the pyridinyl group through a substitution reaction involving a pyridine derivative.
Step 4: Formation of the sulfanyl linkage, typically using a thiol reagent.
Step 5: Condensation of the final product with acetic acid to form the acetohydrazide derivative.
Industrial Production Methods: The industrial production follows similar synthetic routes, scaled up to meet production demands. Key considerations include optimizing reaction conditions (temperature, pressure, catalysts) to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially involving the sulfanyl and phenyl groups.
Reduction: The triazole and pyridinyl groups can participate in reduction reactions under appropriate conditions.
Substitution: Common substitution reactions involve the ethoxyphenyl group, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Peroxides or other oxidizing agents.
Reduction Reactions: Hydrides or catalytic hydrogenation.
Substitution Reactions: Halogenated reagents, nucleophiles, or electrophiles under varying temperatures and solvents.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced triazole or pyridine derivatives.
Substitution Products: Modified ethoxyphenyl derivatives.
Applications De Recherche Scientifique
"2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide" has been explored in various fields:
Chemistry: As a building block for designing complex molecules with specific functionalities.
Biology: Potential for developing new therapeutic agents due to its unique structural features.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action involves several pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of biological activities.
Pathways Involved: Pathways related to its antimicrobial or anticancer effects often involve disrupting cell membranes, inhibiting enzyme activities, or inducing apoptosis.
Comparaison Avec Des Composés Similaires
When compared to similar compounds:
Unique Features: Its combination of triazole, pyridine, and ethoxyphenyl groups gives it unique reactivity and potential bioactivity.
Similar Compounds: Other triazole or pyridine derivatives with different substituents or linkages. Examples include triazole-pyridine compounds without the ethoxyphenyl group.
The beauty of chemistry is in how slight modifications can drastically alter properties and applications. Anything else you find interesting about this compound?
Propriétés
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-2-25-14-7-5-13(6-8-14)23-16(12-4-3-9-19-10-12)21-22-17(23)26-11-15(24)20-18/h3-10H,2,11,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZUWDZODFDLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline](/img/structure/B2915586.png)

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2915588.png)

![3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2915590.png)




![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)



![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)
